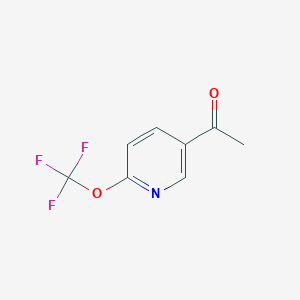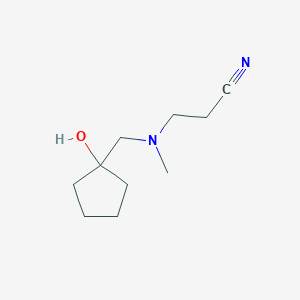
(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(4-methoxybenzyl)propanoic acid is an organic compound that features an amino group, a methoxybenzyl group, and a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-methoxybenzyl)propanoic acid typically involves the protection of functional groups to prevent unwanted reactions. One common method includes the protection of the carboxyl group using 4-methoxybenzyl chloride in the presence of triethylamine . This method is particularly effective with glycine derivatives, which can be further used in the synthesis of more complex peptides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protective group strategies. The use of boronic esters as protective groups has been explored for their mild reaction conditions and high functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-2-(4-methoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: DDQ (dichlorodicyanobenzoquinone)
Reduction: DIBAL (diisobutylaluminum hydride)
Substitution: N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include various protected and deprotected derivatives of the original compound, which can be further utilized in complex synthetic pathways .
Aplicaciones Científicas De Investigación
®-3-Amino-2-(4-methoxybenzyl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-3-Amino-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-((4-methoxybenzyl)thio)propanoic acid: This compound features a thioether group instead of a methoxy group.
4-Methoxymethylbenzoic acid: Similar in structure but lacks the amino and propanoic acid groups.
Uniqueness
®-3-Amino-2-(4-methoxybenzyl)propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Clave InChI |
DFKAWZDMKJDTFC-SECBINFHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C[C@H](CN)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


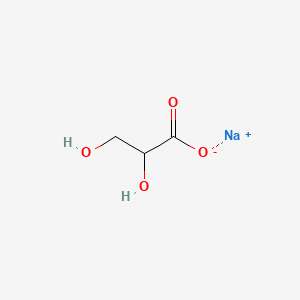
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
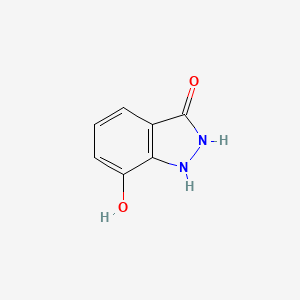

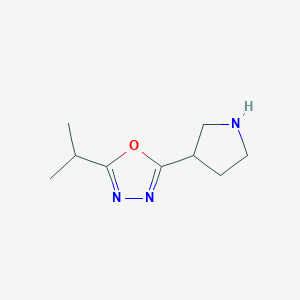

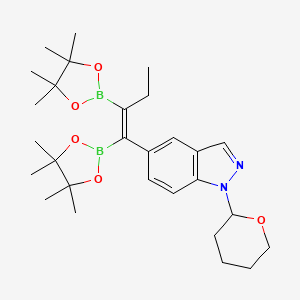

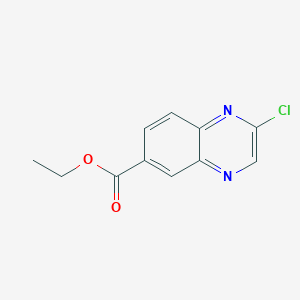
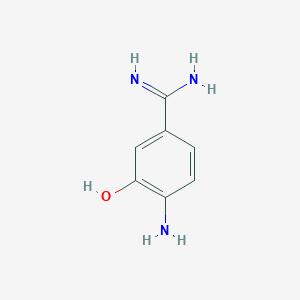
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
